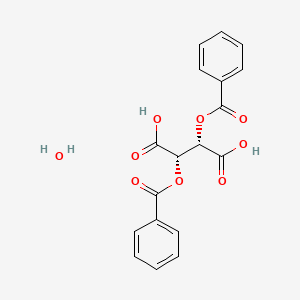
Cetirizine (D8 dihydrochloride)
Übersicht
Beschreibung
Cetirizine is a second-generation antihistamine . It reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .
Molecular Structure Analysis
The molecular formula of Cetirizine (D8 dihydrochloride) is C21H19D8Cl3N2O3 . The molecular weight is 469.86 .Chemical Reactions Analysis
Cetirizine, when formulated in a PEG-containing matrix, was found to degrade under certain conditions . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .Physical and Chemical Properties Analysis
Cetirizine (D8 dihydrochloride) has a molecular weight of 469.86 . It is a neat product . The molecular formula is C21H19D8Cl3N2O3 .Wissenschaftliche Forschungsanwendungen
Enzymatic Degradation and Ultrasound Irradiation : Cetirizine dihydrochloride, commonly found in wastewater, can be degraded using laccase enzyme catalysis enhanced by ultrasound irradiation. This process is more efficient and faster than traditional methods (Sutar & Rathod, 2015).
HPLC Determination in Pharmaceuticals : High-performance liquid chromatography (HPLC) is used to determine Cetirizine Dihydrochloride concentrations in oral solutions and tablet forms, confirming its application in pharmaceutical analysis (Singh et al., 2012).
Effects on Human Lymphocytes : Cetirizine dihydrochloride has been studied for its clastogenic and aneugenic potential in human lymphocytes, indicating its significance in genetic and cellular research (Vlastos & Stephanou, 1998).
Synthesis and Clinical Applications : The synthesis of Cetirizine dihydrochloride and its applications as an anti-allergy drug are covered, highlighting its importance in medicinal chemistry and clinical usage (Yu Zong-yuan, 2009).
Spectrophotometric and Chromatographic Analysis : Various methods like spectrophotometry and chromatography are used for the quantitative analysis of Cetirizine dihydrochloride in pharmaceutical tablets, emphasizing its role in drug quality control (El Walily et al., 1998).
Topical Formulations for Skin Conditions : Cetirizine dihydrochloride has been formulated into semisolid forms like nanoemulsions and hydrogels for treating skin allergies, demonstrating its versatility in pharmaceutical formulations (Ciurlizza et al., 2014).
Chronic Urticaria Treatment : Its efficacy as an antihistamine in treating chronic urticaria is researched, indicating its clinical importance in allergy treatment (Juhlin & Arendt, 1988).
Electrochemical Analysis : Electrooxidation studies using a glassy carbon electrode have been conducted to analyze Cetirizine dihydrochloride, showcasing its application in electrochemical sensing methods (Güngör, 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)








